1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine
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Overview
Description
1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted isoquinoline ring and a piperazine sulfonyl group. Its molecular formula is C14H19ClN6O2S, and it has a molecular weight of 370.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine typically involves multiple steps, starting with the preparation of the isoquinoline core. The chloro-substitution is introduced through a nucleophilic aromatic substitution reaction. The piperazine sulfonyl group is then added via a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the chloro and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The piperazine sulfonyl group plays a crucial role in its binding affinity and specificity. The compound can also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)amine
- 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)thiourea
- 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)urea
Uniqueness
Compared to similar compounds, 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine is unique due to its guanidine group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
223671-07-6 |
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Molecular Formula |
C15H19ClN6O2S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[4-chloro-7-(4-methylpiperazin-1-yl)sulfonylisoquinolin-1-yl]guanidine |
InChI |
InChI=1S/C15H19ClN6O2S/c1-21-4-6-22(7-5-21)25(23,24)10-2-3-11-12(8-10)14(20-15(17)18)19-9-13(11)16/h2-3,8-9H,4-7H2,1H3,(H4,17,18,19,20) |
InChI Key |
LBCZLHDJYLATSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |
Origin of Product |
United States |
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